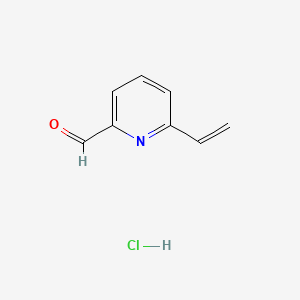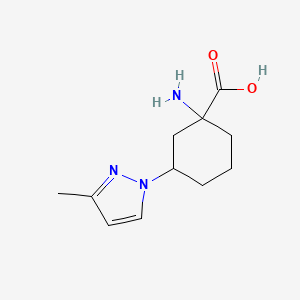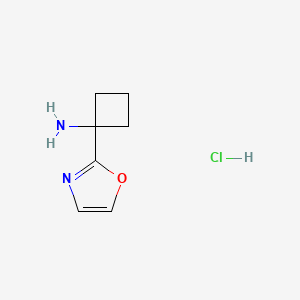![molecular formula C9H16ClNO2 B13489610 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13489610.png)
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopropyl)bicyclo[111]pentane-1-carboxylic acid hydrochloride is a compound that features a unique bicyclo[111]pentane core structure This structure is known for its rigidity and three-dimensionality, making it an interesting subject for various scientific research applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with [1.1.1]propellane, a strained bicyclic compound.
Functionalization: The propellane undergoes functionalization to introduce the aminopropyl group and the carboxylic acid group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as flow photochemical addition and batch processing. These methods allow for the efficient production of the compound in multigram quantities .
化学反应分析
Types of Reactions
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is explored for its potential as a bioisostere, replacing less stable or more toxic groups in biologically active compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with improved solubility and metabolic stability.
Industry: It is used in the development of new materials, including polymers and liquid crystals .
作用机制
The mechanism of action of 3-(3-Aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another compound with a similar core structure but different functional groups.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a methoxycarbonyl group instead of an aminopropyl group.
Uniqueness
3-(3-Aminopropyl)bicyclo[11Its aminopropyl group allows for further functionalization, making it a versatile building block in synthetic chemistry .
属性
分子式 |
C9H16ClNO2 |
|---|---|
分子量 |
205.68 g/mol |
IUPAC 名称 |
3-(3-aminopropyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c10-3-1-2-8-4-9(5-8,6-8)7(11)12;/h1-6,10H2,(H,11,12);1H |
InChI 键 |
YSJOFTIAUXLMKP-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)C(=O)O)CCCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-(Aminomethyl)but-3-enylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489527.png)

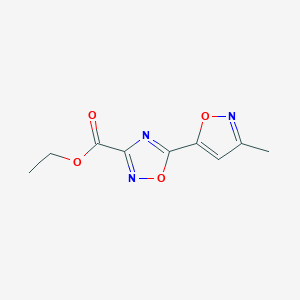
![1-Butyl-3-iodobicyclo[1.1.1]pentane](/img/structure/B13489537.png)


![3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]-N-methylpropanamide dihydrochloride](/img/structure/B13489553.png)
![N-[(4-bromothiophen-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13489554.png)
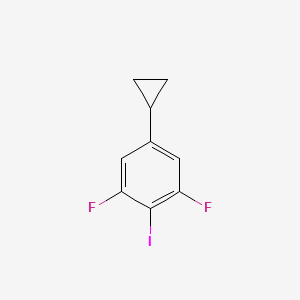
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(3-chlorophenyl)acetamide](/img/structure/B13489566.png)
